
3',5'-Dimethylacetophenone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Dimethylacetophenone oxime, also known as DMPO, is a chemical compound that is widely used in scientific research. It is a versatile molecule that has several applications in various fields, including chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
- Crystal Structure Analysis: The crystal structure of related oxime compounds, like 1,3-diphenyl-propan-2-one oxime, has been analyzed, revealing insights into hydrogen bonding patterns and molecular structures. This research contributes to understanding the structural characteristics of similar oxime compounds (Low et al., 2010).
Photochemical Reactions
- Photocyclization Studies: β,γ-unsaturated oximes, closely related to 3',5'-Dimethylacetophenone oxime, have been studied for photocyclization reactions, leading to the formation of dihydroisoxazole derivatives. This research opens avenues for exploring similar reactions in this compound (Armesto et al., 1995).
Catalytic Applications
- Use in Catalysis: Research has explored the use of oxime-derived palladacycles, including 4-hydroxyacetophenone oxime derivatives, as catalysts for chemoselective arylation. This suggests potential catalytic applications for similar oxime compounds (Nájera & Botella, 2005).
Coordination Chemistry
- Formation of Metal Complexes: Studies involving acetophenone oximes have shown their ability to form complexes with metals like platinum, indicating the potential for this compound to engage in similar coordination chemistry (Ryabov et al., 1997).
Organic Synthesis
- Synthesis of Steroidal Compounds: Research involving steroidal α,β-unsaturated cyclic ketone oximes has led to the discovery of novel photorearrangements and photoadditions, indicating that this compound could be useful in synthesizing complex organic structures (Suginome et al., 1992).
Oxidative Reactions
- Oxidative Cleavage: Oxime compounds similar to this compound have been utilized in oxidative cleavage reactions, demonstrating potential applications in organic transformations (Tsuji et al., 1981).
Biological Activity
- Antibacterial and Antifungal Properties: Certain oxime compounds have shown promising antibacterial and antifungal activities, suggesting a possible avenue for researching the biological activity of this compound (Ramalingan et al., 2006).
Synthesis of Derivatives
- Formation of Pyrazolyl Derivatives: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes has been explored, indicating potential pathways for synthesizing derivatives of similar oxime compounds (Sharma et al., 2020).
Electrochemical Properties
- Electrochemical Oxidation Studies: Oximes derived from acetophenone have been studied for their redox properties in electrochemical systems, which might be relevant for exploring the electrochemical behavior of this compound (Shusterman-Honger & Becker, 2015).
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-10(5-7)9(3)11-12/h4-6,12H,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCCHPSVJDWFCM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)/C(=N\O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2719363.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2719364.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2719365.png)
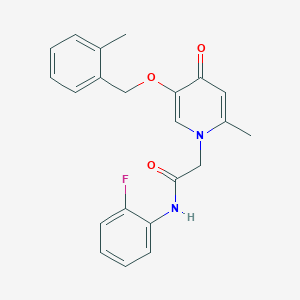
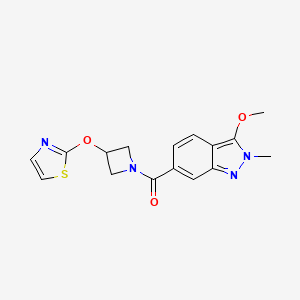


![1-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoyl)-N-methylprolinamide](/img/structure/B2719371.png)
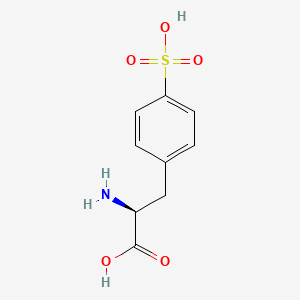

![2-(2-Chlorophenoxy)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2719378.png)
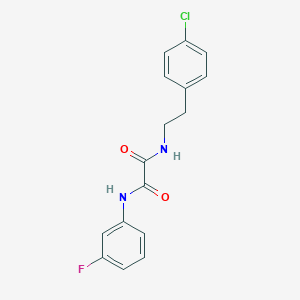
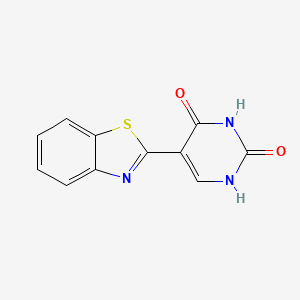
![[2-(Cyclopentylamino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2719385.png)